molecular formula C17H19NO4 B6029642 2-benzyl-4-(5-methoxy-2-furoyl)morpholine

2-benzyl-4-(5-methoxy-2-furoyl)morpholine

Cat. No. B6029642
M. Wt: 301.34 g/mol
InChI Key: DVWGEHHWZXOSGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-4-(5-methoxy-2-furoyl)morpholine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is known for its unique properties and has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of 2-benzyl-4-(5-methoxy-2-furoyl)morpholine is not fully understood. However, it is believed that this compound exerts its anti-cancer and antiviral effects by inhibiting various enzymes and proteins involved in the growth and replication of cancer cells and viruses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, which is a promising characteristic for anti-cancer agents. Additionally, this compound has also been found to inhibit the replication of the hepatitis C virus, which is a significant finding for the development of antiviral agents.

Advantages and Limitations for Lab Experiments

The advantages of using 2-benzyl-4-(5-methoxy-2-furoyl)morpholine in lab experiments include its unique properties and potential applications in various fields. However, the limitations of using this compound include its high cost and the need for specialized equipment and techniques for its synthesis and purification.

Future Directions

There are several future directions for the study of 2-benzyl-4-(5-methoxy-2-furoyl)morpholine. One potential direction is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields, such as medicinal chemistry and antiviral therapy. Finally, the potential toxicity of this compound needs to be thoroughly investigated to ensure its safety for use in humans.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields. Its unique properties and potential as an anti-cancer and antiviral agent have made it a subject of extensive scientific research. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 2-benzyl-4-(5-methoxy-2-furoyl)morpholine involves the reaction of benzylamine with 5-methoxy-2-furoic acid in the presence of thionyl chloride. This reaction results in the formation of this compound, which can then be purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-benzyl-4-(5-methoxy-2-furoyl)morpholine has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has also been studied for its potential as an antiviral agent, as it has shown activity against the hepatitis C virus.

properties

IUPAC Name

(2-benzylmorpholin-4-yl)-(5-methoxyfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-20-16-8-7-15(22-16)17(19)18-9-10-21-14(12-18)11-13-5-3-2-4-6-13/h2-8,14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWGEHHWZXOSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(O1)C(=O)N2CCOC(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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